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Abstract

Deoxypheganomycin D is a member of the pheganomycin family of peptide antibiotics, first
identified from the fermentation broth of Streptomyces cirratus. This document provides a
comprehensive technical overview of the chemical structure and stereochemistry of
Deoxypheganomycin D. It details the molecular framework, the precise spatial arrangement
of its atoms, and the experimental methodologies employed for its structural elucidation. This
guide is intended to serve as a valuable resource for researchers engaged in natural product
synthesis, medicinal chemistry, and the development of novel antimicrobial agents.

Chemical Structure

Deoxypheganomycin D is a complex peptidic natural product with the molecular formula
C30H47N9O11 and a molecular weight of 709.75 g/mol [1][2]. The molecule consists of a peptide
backbone composed of several amino acid residues, including a non-proteinogenic amino acid.

The core structure is characterized by a peptide chain containing L-aspartic acid, L-lysine, a
tert-leucine (3,3-dimethylbutanoyl) moiety, and an asparagine residue. This peptide core is N-
terminally acylated with a unique guanidinoacetylated dihydroxyphenylacetic acid derivative.
The systematic IUPAC name for Deoxypheganomycin D is ((2S)-2-((2S)-4-amino-2-(2-(3,5-
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dihydroxy-4-methylphenyl)-2-guanidinoacetamido)-4-oxobutanamido)-3,3-dimethylbutanoyl)-L-
lysyl-L-aspartic acid[2].

Table 1: Physicochemical Properties of Deoxypheganomycin D

Property Value Reference

Molecular Formula C30H47N9O11 [11[2]

Molecular Weight 709.75 g/mol [1][2]

CAS Number 69280-94-0 [1][2]

Appearance Solid powder [1]

Solubility Soluble in DMSO [1]
Stereochemistry

The stereochemistry of Deoxypheganomycin D has been determined through a combination
of spectroscopic analysis and the study of its biosynthetic pathway. The IUPAC name explicitly
defines the stereochemical configuration at multiple chiral centers as (2S)[2].

The key chiral centers and their configurations are:

L-Aspartic acid: (2S)-configuration

L-Lysine: (2S)-configuration

tert-Leucine precursor: (2S)-configuration

Asparagine precursor: (2S)-configuration

Guanidino-dihydroxyphenylacetyl moiety: The stereocenter on the a-carbon is crucial for its
biological activity.

The absolute configuration of these amino acid residues was likely determined by chiral HPLC
analysis of the acid hydrolysate of the natural product and comparison with authentic
standards. The stereochemistry of the non-proteinogenic amino acid component was likely
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established through detailed NMR spectroscopic analysis, including NOESY experiments, and

potentially confirmed by total synthesis.

Experimental Protocols

While the original isolation and complete structural elucidation paper with detailed experimental

protocols for Deoxypheganomycin D was not retrieved in the search, the general

methodologies for isolating and characterizing similar peptide antibiotics from actinomycetes

are well-established. Below are detailed, representative protocols based on standard practices

in the field for the benefit of researchers.

Fermentation and Isolation

Inoculum Preparation: A well-sporulated culture of Streptomyces cirratus is used to inoculate
a seed medium (e.g., yeast extract-malt extract broth). The culture is incubated at 28-30 °C
for 2-3 days on a rotary shaker.

Production Fermentation: The seed culture is transferred to a production medium (e.g.,
soybean meal-glucose medium) and incubated for 5-7 days under the same conditions.

Extraction: The fermentation broth is centrifuged to separate the mycelium from the
supernatant. The supernatant is then subjected to extraction with a water-immiscible organic
solvent such as ethyl acetate or n-butanol.

Purification: The crude extract is concentrated under reduced pressure and subjected to a
series of chromatographic separations. This typically involves:

o Adsorption chromatography on silica gel or Diaion HP-20 resin.

o Size-exclusion chromatography on Sephadex LH-20.

o Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a
C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid
(TFA) or formic acid.

Structural Elucidation
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass and molecular formula of the purified compound. Tandem MS (MS/MS)
experiments are performed to obtain fragmentation patterns, which provide information about
the amino acid sequence.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR
experiments is conducted to determine the planar structure and stereochemistry.

[¢]

'H NMR: Provides information on the number and types of protons.
o 183C NMR: Provides information on the number and types of carbon atoms.

o COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the
same spin system, helping to piece together amino acid spin systems.

o TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system, useful
for identifying complete amino acid residues.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, crucial for connecting the amino acid
residues and identifying the peptide sequence.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons
that are close in space, which is essential for determining the three-dimensional structure
and the relative stereochemistry of the molecule.

o Amino Acid Analysis: The purified peptide is hydrolyzed with 6N HCI, and the resulting amino
acids are derivatized and analyzed by chiral gas chromatography (GC) or high-performance
liquid chromatography (HPLC) to determine the absolute configuration of the proteinogenic
amino acid components by comparing their retention times with those of authentic L- and D-
amino acid standards.

Biosynthesis and Logical Relationships
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The biosynthesis of the related compound, pheganomycin, has been studied and involves a
unique interplay between ribosomal and non-ribosomal peptide synthesis pathways[3][4]. A
peptide ligase, Pgml, is responsible for coupling a ribosomally synthesized precursor peptide
with the non-proteinogenic amino acid[3][4]. This understanding of the biosynthesis provides a
logical framework for the structure of Deoxypheganomycin D.

Precursor Peptide
(L-Asp, L-Lys, tert-Leu, Asn) _
\/O—Ugwb = Deoxypheganomycin D =
( Synthesizes ) —

Click to download full resolution via product page
Caption: Logical workflow of the proposed biosynthesis of Deoxypheganomycin D.

Experimental Workflow for Structural Elucidation

The determination of the chemical structure and stereochemistry of a novel natural product like
Deoxypheganomycin D follows a standardized workflow in natural product chemistry.
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Caption: Experimental workflow for the isolation and structural elucidation of
Deoxypheganomycin D.

Conclusion

Deoxypheganomycin D possesses a complex and well-defined chemical structure and
stereochemistry. Its peptidic nature, incorporating a unique non-proteinogenic amino acid,
makes it an interesting target for both total synthesis and further biological evaluation. The
detailed understanding of its molecular architecture is fundamental for elucidating its mode of
action as a specific inhibitor of mycobacteria and for the rational design of more potent and
selective analogs in the ongoing search for new antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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